(1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene
(1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene
Brand Name:
Vulcanchem
CAS No.:
191480-69-0
VCID:
VC20945462
InChI:
InChI=1S/C20H22O2/c1-3-8-17(9-4-1)14-21-16-19-12-7-13-20(19)22-15-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2/t19-,20+/m1/s1
SMILES:
C1C=CC(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3
Molecular Formula:
C20H22O2
Molecular Weight:
294.4 g/mol
(1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene
CAS No.: 191480-69-0
Cat. No.: VC20945462
Molecular Formula: C20H22O2
Molecular Weight: 294.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191480-69-0 |
|---|---|
| Molecular Formula | C20H22O2 |
| Molecular Weight | 294.4 g/mol |
| IUPAC Name | [(1R,5S)-5-phenylmethoxycyclopent-2-en-1-yl]methoxymethylbenzene |
| Standard InChI | InChI=1S/C20H22O2/c1-3-8-17(9-4-1)14-21-16-19-12-7-13-20(19)22-15-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2/t19-,20+/m1/s1 |
| Standard InChI Key | RCWWCVLXNCRBOO-UXHICEINSA-N |
| Isomeric SMILES | C1C=C[C@@H]([C@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3 |
| SMILES | C1C=CC(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3 |
| Canonical SMILES | C1C=CC(C1OCC2=CC=CC=C2)COCC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator